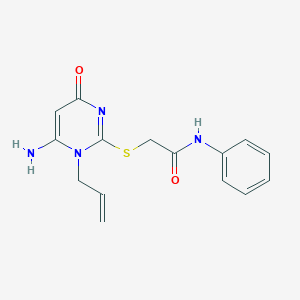![molecular formula C22H18NO2S+ B280484 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a polycyclic heteroaromatic compound that contains a thiazole ring fused with a pyridine ring and an acenaphthene ring system.
Mécanisme D'action
The exact mechanism of action of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis in cancer cells and inhibiting the growth of microbial and viral pathogens. It has been suggested that this compound may target specific cellular pathways and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has also been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurological and metabolic processes. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium in lab experiments is its potential pharmacological properties, which may provide insights into the development of new drugs for cancer, microbial, and viral diseases. However, one of the limitations of using this compound is its complex synthesis method, which may be challenging for researchers without expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium. One direction is to investigate its potential as a drug candidate for various diseases, including cancer, microbial, and viral infections. Another direction is to explore its mechanism of action and identify specific cellular pathways and proteins that it targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting intermediate compound is then reacted with 9,10-dimethyl-1,2-benzanthracene-3,6-dicarboxaldehyde in the presence of piperidine to yield the final product.
Applications De Recherche Scientifique
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium has been investigated for its potential pharmacological properties, including its anticancer, antimicrobial, and antiviral activities. Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Propriétés
Formule moléculaire |
C22H18NO2S+ |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ethyl 5,6-dimethyl-7-thia-4-azoniapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),5,9,11,13,15(19),16-nonaene-3-carboxylate |
InChI |
InChI=1S/C22H18NO2S/c1-4-25-22(24)21-20-16-10-6-8-14-7-5-9-15(19(14)16)17(20)11-18-23(21)12(2)13(3)26-18/h5-11H,4H2,1-3H3/q+1 |
Clé InChI |
WQTOALHKQQODPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
SMILES canonique |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)


![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


